molecular formula C11H18ClN5O B12230414 N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12230414
M. Wt: 271.75 g/mol
InChI Key: CHLPMLUSIXTFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine hydrochloride is a pyrazole-based amine derivative with a hydrochloride salt.

  • A pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1.
  • An amine-linked ethylpyrazolylmethyl side chain.
  • Hydrochloride salt formation, likely enhancing solubility and stability.

Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their versatile reactivity and structural tunability. The hydrochloride salt form is common in drug development to improve bioavailability .

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5O.ClH/c1-4-16-6-5-9(13-16)7-12-10-8-15(2)14-11(10)17-3;/h5-6,8,12H,4,7H2,1-3H3;1H

InChI Key

CHLPMLUSIXTFTH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydroch

Biological Activity

N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride, also known by its CAS number 1856031-69-0, is a complex organic compound exhibiting significant biological activity. This article delves into its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₁₈ClN₅O
Molecular Weight 271.75 g/mol
IUPAC Name This compound
CAS Number 1856031-69-0

The structure of this compound features two pyrazole rings, contributing to its unique reactivity and biological interactions. The presence of the methoxy group enhances its solubility and bioavailability.

Synthesis

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves the condensation of 1-ethylpyrazole with 3-methoxy-1-methylpyrazol under acidic or basic conditions. Common catalysts include p-toluenesulfonic acid or sodium hydroxide, with reactions often promoted by heating to improve yield and purity .

Biological Mechanisms

Research indicates that N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine exhibits several biological activities, primarily through enzyme inhibition and receptor modulation. Its mechanisms of action include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and potentially lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It interacts with various receptors, influencing signaling pathways that are crucial for cellular communication and response to external stimuli .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Anti-Cancer Activity

A study demonstrated that N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine significantly inhibited the growth of certain cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of apoptotic pathways .

Anti-inflammatory Effects

In a model of inflammation, this compound reduced markers of inflammation in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. The underlying mechanism involves the inhibition of pro-inflammatory cytokines .

Interaction Studies

Interaction studies reveal that N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amines bind selectively to target enzymes and receptors. These studies are crucial for understanding pharmacodynamics and pharmacokinetics, which inform therapeutic applications.

Comparative Analysis

The biological activity of N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amines can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Amino-1-methyl-pyrazoleContains a pyrazole core but lacks additional substituentsSimpler structure with fewer functional groups
1-Ethyl-3-methyl-pyrazoleAnother pyrazole derivative with different substituentsVariation in substituents affects reactivity
N-(4-Bromophenyl)-N-(pyrazolyl)methyl amineFeatures a phenyl group attached to a pyrazoleDifferent functional groups alter biological activity

The distinct combination of functional groups in N-[ (1-Ethyl-pyrazol -3 -yl)methyl]-3 -methoxy -1 -methyl -1H -pyrazole -4 -amine enhances its reactivity and biological potential compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives from the evidence, focusing on substituent effects, synthesis methods, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Core Structure Key Substituents Molecular Formula (MW) Melting Point (°C) Yield (%) Spectral Data Highlights (NMR/MS)
Target Compound Pyrazole-amine 3-OCH₃, 1-CH₃, (1-ethylpyrazol-3-yl)methyl Not provided Not provided Not provided Not provided
3a () Pyrazole-carboxamide 5-Cl, 3-CH₃, 1-Ph, 4-cyano-1-Ph C₂₁H₁₅ClN₆O (403.1) 133–135 68 δ 8.12 (s, 1H), MS: [M+H]⁺ 403.1
3d () Pyrazole-carboxamide 5-Cl, 3-CH₃, 1-Ph, 4-cyano-1-(4-F-Ph) C₂₁H₁₄ClFN₆O (421.0) 181–183 71 δ 7.51–7.21 (m, 9H), MS: [M+H]⁺ 421.0
3-Chloro-N-(2-methoxyethyl)-... () Pyrazole-amine 3-Cl, 1-(pyridin-3-yl), 4-NH-(2-methoxyethyl) C₁₁H₁₄ClN₅O·HCl (253) 157–158 Not provided δ 3.59–3.50 (t, J = 5.8 Hz, 2H)
N-Cyclopropyl-3-methyl-... () Pyrazole-amine 3-CH₃, 1-(pyridin-3-yl), 4-NH-cyclopropyl C₁₂H₁₅N₅ (215.1) 104–107 17.9 HRMS: [M+H]⁺ 215.1

Key Observations

Substituent Effects on Melting Points: Chlorinated derivatives (e.g., 3a, 3d) exhibit higher melting points (133–183°C) compared to non-halogenated amines (104–107°C in ), suggesting halogenation enhances crystallinity . The hydrochloride salt in (157–158°C) has a higher melting point than its neutral analogs, likely due to ionic interactions .

Synthetic Methods :

  • Carboxamide derivatives () employ EDCI/HOBt coupling in DMF, yielding 62–71% .
  • Amine derivatives () use nucleophilic substitution with cesium carbonate and copper catalysts, yielding ≤17.9% due to steric hindrance from cyclopropyl groups .

Spectral Trends :

  • Pyrazole-carboxamides () show characteristic singlet peaks at δ ~8.12 for the pyrazole proton .
  • Methoxyethyl substituents () exhibit triplet NMR signals (δ 3.59–3.50) for CH₂ groups adjacent to oxygen .

Structural Flexibility :

  • The target compound’s ethylpyrazolylmethyl side chain is distinct from the carboxamide or pyridinyl groups in analogs. This may influence solubility and receptor binding in pharmacological contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.